molecular formula C12H14N2NaO3S B12000187 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)

Cat. No.: B12000187
M. Wt: 289.31 g/mol
InChI Key: LPYWASMKBQIQAS-UHFFFAOYSA-N
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Description

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is a chemical compound known for its applications in various scientific fields. It is commonly used as a fluorescent dye in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies . This compound is characterized by its ability to emit fluorescence, making it valuable in detecting and analyzing biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) typically involves the reaction of 1-naphthalenesulfonic acid with 2-aminoethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The process involves the nucleophilic substitution of the sulfonic acid group with the aminoethylamine group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amine derivatives, and substituted naphthalenes .

Scientific Research Applications

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a marker in various assays. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, where the compound binds and emits fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is unique due to its combination of aminoethyl and naphthalenesulfonic acid groups, which confer specific fluorescent properties and reactivity. This makes it particularly valuable in applications requiring high sensitivity and specificity in detecting and analyzing biological molecules .

Properties

Molecular Formula

C12H14N2NaO3S

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);

InChI Key

LPYWASMKBQIQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN.[Na]

Origin of Product

United States

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